REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][O:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[Cl:16][C:17]1[CH:18]=[C:19]([S:27](Cl)(=[O:29])=[O:28])[CH:20]=[CH:21][C:22]=1[S:23](=[O:26])(=[O:25])[NH2:24]>CC(C)=O>[Cl:16][C:17]1[CH:18]=[C:19]([S:27]([N:13]2[CH2:14][CH2:15][CH:10]([O:9][CH3:8])[CH2:11][CH2:12]2)(=[O:28])=[O:29])[CH:20]=[CH:21][C:22]=1[S:23]([NH2:24])(=[O:25])=[O:26]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
COC1CCNCC1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1S(N)(=O)=O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
N-hydrochloric acid
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting product was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)S(=O)(=O)N1CCC(CC1)OC)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |